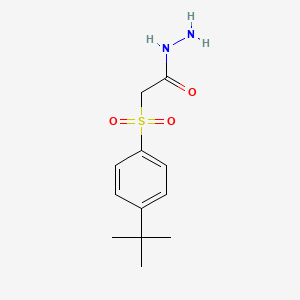
N-アミノ-2-((4-(tert-ブチル)フェニル)スルホニル)エタンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Amino-2-((4-(tert-butyl)phenyl)sulfonyl)ethanamide is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.35 g/mol . This compound is characterized by the presence of an amino group, a sulfonyl group, and a tert-butyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
N-Amino-2-((4-(tert-butyl)phenyl)sulfonyl)ethanamide is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Amino-2-((4-(tert-butyl)phenyl)sulfonyl)ethanamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with ethylenediamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N-Amino-2-((4-(tert-butyl)phenyl)sulfonyl)ethanamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-Amino-2-((4-(tert-butyl)phenyl)sulfonyl)ethanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, sulfides or thiols, and various substituted derivatives depending on the reagents and conditions used.
作用機序
The mechanism of action of N-Amino-2-((4-(tert-butyl)phenyl)sulfonyl)ethanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- N-Amino-2-((4-methylphenyl)sulfonyl)ethanamide
- N-Amino-2-((4-ethylphenyl)sulfonyl)ethanamide
- N-Amino-2-((4-isopropylphenyl)sulfonyl)ethanamide
Uniqueness
N-Amino-2-((4-(tert-butyl)phenyl)sulfonyl)ethanamide is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions. This makes it distinct from other similar compounds with different alkyl substituents on the phenyl ring.
特性
IUPAC Name |
2-(4-tert-butylphenyl)sulfonylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-12(2,3)9-4-6-10(7-5-9)18(16,17)8-11(15)14-13/h4-7H,8,13H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZVIOUTNQOLLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-methylphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2572956.png)
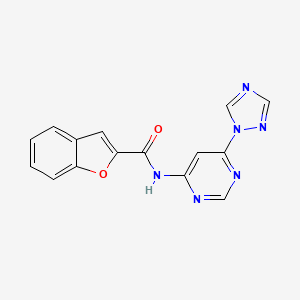
![2-[(1-Phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2572960.png)
![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2572962.png)
![5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2572964.png)
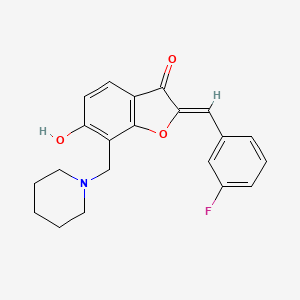
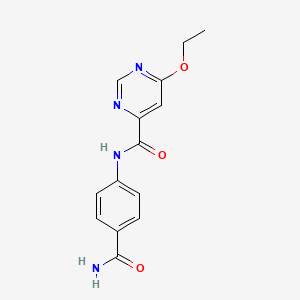
![7-decyl-1,3-dimethyl-8-[(piperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2572968.png)
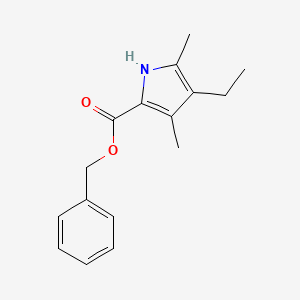
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2572970.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2572971.png)
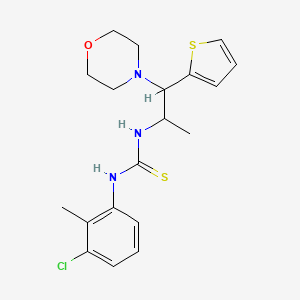
![ETHYL 2-[4-(DIETHYLSULFAMOYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2572978.png)
![2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2572979.png)
